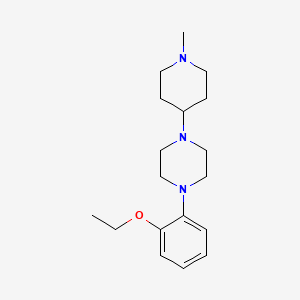
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as MEP, is a synthetic compound that has been widely used in scientific research. MEP belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
作用機序
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine acts as a selective agonist for the 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine. The activation of the 5-HT1A receptor has been associated with anxiolytic and antidepressant effects, while the activation of the 5-HT2A receptor has been associated with hallucinogenic effects.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has also been found to increase the release of acetylcholine, which may contribute to its cognitive-enhancing effects. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to have a low affinity for the dopamine transporter, which suggests that it may have a low potential for abuse.
実験室実験の利点と制限
One of the advantages of using 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin receptor agonists on various physiological processes. However, one of the limitations of using 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine is its relatively short half-life, which may limit its usefulness in long-term studies.
将来の方向性
There are several future directions for the study of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine. One direction is the development of more potent and selective serotonin receptor agonists. Another direction is the study of the effects of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine on other physiological processes such as pain perception and immune function. Finally, the development of new delivery methods for 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine may allow for longer-term studies and more precise dosing.
In conclusion, 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine is a synthetic compound that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, and its potency and selectivity for serotonin receptors make it a useful tool for studying the central nervous system. The future directions for the study of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine include the development of more potent and selective serotonin receptor agonists, the study of its effects on other physiological processes, and the development of new delivery methods.
合成法
The synthesis of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine involves the reaction between 1-(2-ethoxyphenyl)piperazine and 1-methyl-4-piperidone in the presence of a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been extensively used in scientific research as a tool to study the central nervous system. It has been found to be a potent and selective serotonin receptor agonist. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been used to study the role of serotonin receptors in various physiological processes such as mood regulation, appetite, and sleep. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has also been used to study the effects of serotonin receptor agonists on the release of neurotransmitters such as dopamine and norepinephrine.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-22-18-7-5-4-6-17(18)21-14-12-20(13-15-21)16-8-10-19(2)11-9-16/h4-7,16H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXBNQHXFKUBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
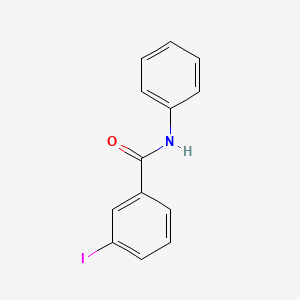
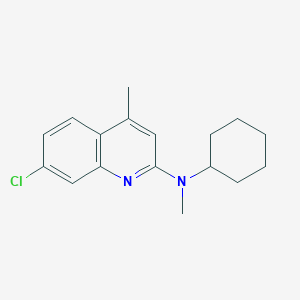
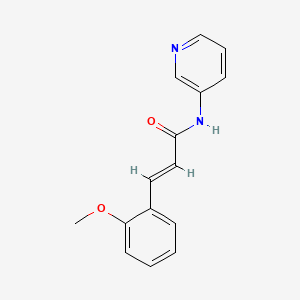

![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
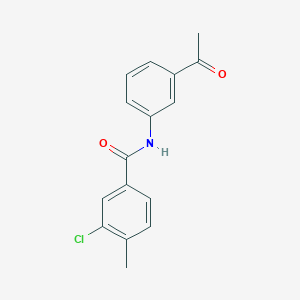

![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)